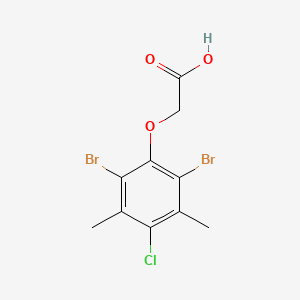

(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid” is a chemical compound with the molecular formula C8H7Br2ClO . It is related to 2,6-DIBROMO-4-CHLORO-3,5-DIMETHYLPHENOL .

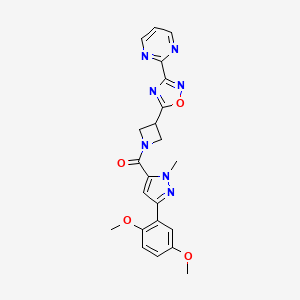

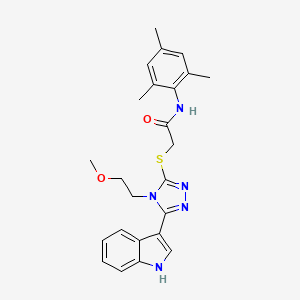

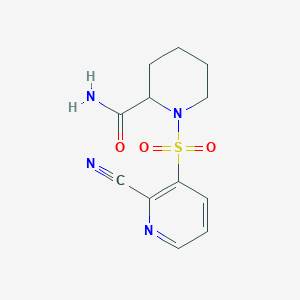

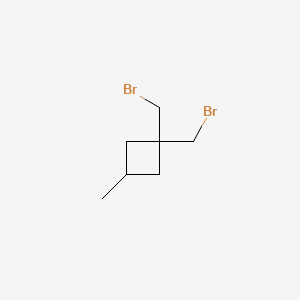

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group (a benzene ring with a hydroxyl group) that is substituted with bromine, chlorine, and methyl groups .Physical and Chemical Properties Analysis

The physical and chemical properties of related compound 2,6-DIBROMO-4-CHLORO-3,5-DIMETHYLPHENOL are as follows :Scientific Research Applications

Organometallic Chemistry : Suzuki et al. (1990) explored the synthesis and solution-phase behavior of new pentacoordinate triorganotin(IV) compounds, including those involving (2,6-dimethylphenoxy)triorganostannanes. These compounds demonstrate the hypervalent nature of anionic Sn(IV) species, indicating potential applications in organometallic chemistry and material science (Suzuki, Son, Noyori & Masuda, 1990).

Synthesis of Benzofuro-Pyrazoles : Hogale, Shirke, and Kharade (1995) reported on the synthesis of new benzofuro(2,3-c)pyrazol-3(1H)-ones using 2-(2,4-Dimethylphenoxy)propionic acid. This research opens avenues in the field of organic synthesis and pharmaceutical applications, highlighting the versatility of (2,6-dimethylphenoxy)acetic acid derivatives (Hogale, Shirke & Kharade, 1995).

Copper Complexes with Herbicides : Psomas et al. (1998) investigated copper complexes with various auxin herbicides, including those structurally related to (2,6-dimethylphenoxy)acetic acid. This study suggests potential applications in agriculture and environmental science, particularly in understanding the interactions between metal ions and herbicidal compounds (Psomas et al., 1998).

Crystallography and Molecular Structure : Lynch et al. (2003) conducted crystal engineering studies on phenoxyacetic acid derivatives, including (2,6-dimethylphenoxy)acetic acid. Their work provides insights into the conformational behavior of these molecules, which is crucial in fields like material science and drug design (Lynch et al., 2003).

Powder Diffraction of Potential Pesticides : Olszewska, Tarasiuk, and Pikus (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide by X-ray powder diffraction. These compounds, related to (2,6-dimethylphenoxy)acetic acid, are potential pesticides, indicating the chemical's relevance in agricultural chemistry (Olszewska, Tarasiuk & Pikus, 2011).

Hydrogen Bonding in Tryptaminium Salts : Smith and Lynch (2015) explored the crystal structures and hydrogen bonding in the tryptaminium salts of isomeric phenoxyacetic acids, including derivatives similar to (2,6-dimethylphenoxy)acetic acid. Their research contributes to a deeper understanding of molecular interactions in crystallography (Smith & Lynch, 2015).

Safety and Hazards

Properties

IUPAC Name |

2-(2,6-dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2ClO3/c1-4-7(11)10(16-3-6(14)15)8(12)5(2)9(4)13/h3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPHEXOBZOOVNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)OCC(=O)O)Br)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2433155.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2433156.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2433165.png)

![Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2433169.png)

![Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B2433171.png)